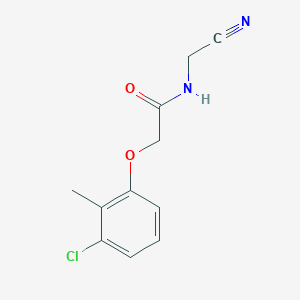

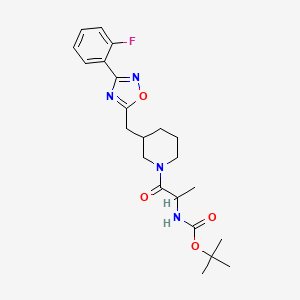

![molecular formula C10H10ClN3S B2379307 5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline CAS No. 133303-68-1](/img/structure/B2379307.png)

5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a chloro group and a sulfanyl group attached to an aniline .

Synthesis Analysis

The synthesis of imidazole derivatives, such as “5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline”, can be achieved through various methods. One such method involves the Mannich base technique using a Cu (II) catalyst . Another method involves the cyclization of amido-nitriles .Molecular Structure Analysis

The molecular structure of “5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline” includes an imidazole ring, which is a five-membered ring containing two nitrogen atoms . The compound also contains a chloro group and a sulfanyl group attached to an aniline .Chemical Reactions Analysis

Imidazole derivatives, such as “5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline”, can participate in various chemical reactions. For instance, they can be synthesized through the Mannich base technique using a Cu (II) catalyst . They can also undergo cyclization of amido-nitriles .Aplicaciones Científicas De Investigación

Antifungal and Antibacterial Activities

5-Chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline and related compounds have been synthesized and evaluated for their antimicrobial activities. A study by (Ovonramwen et al., 2021) focused on synthesizing similar sulphonamides and testing them against various fungi and bacteria, including Candida albicans. The compounds demonstrated moderate antifungal activity but no significant antibacterial properties.

Antitumor Potential

Several derivatives of 5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline have been studied for their potential antitumor effects. One such derivative, explored in the context of synthesizing intermediates for antitumor agents like nilotinib, was synthesized from 3,5-dinitro-1-trifluoromethylbenzene (Yang Shijing, 2013). Another study by (Łukasz Tomorowicz et al., 2020) synthesized a series of novel compounds related to 5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline, which showed significant cytotoxic activity against various cancer cell lines.

Antiprotozoal Activity

Compounds structurally related to 5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline have been assessed for antiprotozoal activity. A study by (Pérez‐Villanueva et al., 2013) synthesized a series of benzimidazole derivatives and tested them against protozoa such as Trichomonas vaginalis and Giardia intestinalis. These compounds exhibited strong antiprotozoal activity, with some performing even better than standard treatments.

Chemical Synthesis and Molecular Interactions

The compound and its derivatives have been utilized in various chemical synthesis processes. Studies like (V. Chornous et al., 2017) and (A. Kumar K. et al., 2018) focus on the synthesis of imidazole derivatives and their interactions with various molecules, highlighting their importance in organic chemistry and pharmaceutical synthesis.

Corrosion Inhibition

A study by (P. Ammal et al., 2018) explored the use of 1H-benzimidazole derivatives as corrosion inhibitors for mild steel in sulphuric acid. This indicates potential applications of 5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline derivatives in industrial contexts.

Propiedades

IUPAC Name |

5-chloro-2-(1-methylimidazol-2-yl)sulfanylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3S/c1-14-5-4-13-10(14)15-9-3-2-7(11)6-8(9)12/h2-6H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYXISQJDIFDBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SC2=C(C=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[3-cyano-6-(pyridin-3-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B2379225.png)

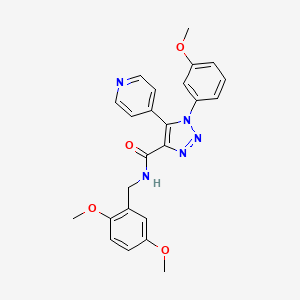

![N-(4-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2379226.png)

![5-[2-Chloro-6-nitro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide](/img/structure/B2379228.png)

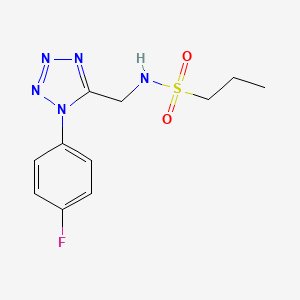

![3-Ethenylsulfonyl-N-[2-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]propanamide](/img/structure/B2379233.png)

![1-(2-Chlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2379236.png)

![2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2379239.png)

![tert-butyl 3-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2379240.png)